Bienvenue dans la boutique en ligne BenchChem!

6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

mGluR2 Negative Allosteric Modulator CNS Drug Discovery Cognition

This fused pyrazolo-pyrazinone scaffold is a validated purine bioisostere critical for ATP-competitive kinase inhibitor design. Procurement enables SAR on mGluR2 NAMs (100-fold potency improvement demonstrated), PI3K pathway modulators for NSCLC (IC50 7.01 µM), and alphavirus protease inhibitor prodrugs with superior plasma exposure. Generic heterocycle substitution introduces unquantified SAR/PK risk. Order the 98% pure core scaffold for focused library synthesis and lead optimization campaigns.

Molecular Formula C6H7N3O
Molecular Weight 137.14
CAS No. 951626-38-3
Cat. No. B3030754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
CAS951626-38-3
Molecular FormulaC6H7N3O
Molecular Weight137.14
Structural Identifiers
SMILESC1CN2C(=CC=N2)C(=O)N1
InChIInChI=1S/C6H7N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-2H,3-4H2,(H,7,10)
InChIKeyGLQXAHBYDJPCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one (CAS 951626-38-3): Core Scaffold Overview for R&D Procurement


6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 951626-38-3) is a fused heterocyclic scaffold comprising a pyrazole ring annulated to a tetrahydropyrazinone [1]. With a molecular weight of 137.14 g/mol and an XLogP3-AA of -0.4, this unsubstituted core serves as a versatile starting material for the synthesis of bioactive derivatives [1]. The scaffold has been explicitly validated as a bioisostere for purines, making it highly relevant in the design of ATP-competitive kinase inhibitors . Its primary documented applications are as the central pharmacophore in potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) [2], as a scaffold for antiproliferative agents targeting non-small cell lung cancer (NSCLC) [3], and as a cyclic prodrug form of alphavirus cysteine protease inhibitors [4]. The commercial availability of the core scaffold in high purity from multiple suppliers [5] supports its procurement for both academic medicinal chemistry programs and industrial lead optimization campaigns.

6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one: Why In-Class Scaffold Substitution Compromises Project Fidelity


Substituting the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core with a structurally similar heterocycle such as a 1,3,5-trisubstituted pyrazole or a pyrazolopyrimidine can drastically alter biological activity and selectivity. A direct medicinal chemistry program demonstrated that a 100-fold improvement in mGluR2 NAM potency was achieved through iterative optimization of substituents on this specific scaffold, which would not have been possible with a different core [1]. In oncology applications, derivatives of this scaffold reduce phosphoinositide 3-kinase (PI3K) protein levels in A549 cells, a mechanism not universally shared by all fused pyrazolones [2]. Furthermore, in antiviral drug design, the cyclic dihydropyrazolopyrazinone form offers a distinct pharmacokinetic advantage as a prodrug, exhibiting improved plasma exposure compared to its acyclic β-amidomethyl vinyl sulfone counterpart [3]. These three orthogonal therapeutic areas converge on a single conclusion: the specific ring-fusion geometry and electronic distribution of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold are critical determinants of its pharmacophoric properties, and generic substitution with a 'similar' heterocycle introduces unquantified risk into SAR and PK/PD optimization.

6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one: Quantitative Comparator Evidence for Differentiated Procurement


mGluR2 NAM Potency Improvement: Scaffold-Specific SAR

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, when derivatized, enabled a 100-fold improvement in mGluR2 NAM potency from an initial hit. The optimized compound 11 demonstrated in vivo efficacy in a rodent V-maze cognition model at a dose of 0.32 mg/kg, with dose-dependent receptor occupancy [1]. This compares favorably to the non-pyrazolopyrazinone mGluR2/3 NAM RO4988546, which has a reported IC50 of 5.5 nM but lacks the same scaffold-driven selectivity profile [2].

mGluR2 Negative Allosteric Modulator CNS Drug Discovery Cognition

Lung Cancer Cell Cytotoxicity: Scaffold-Dependent PI3K Modulation

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit potent cytotoxicity against the A549 NSCLC cell line. The most active compounds in the series, 27 and 28, demonstrated IC50 values of 8.19 µM and 7.01 µM, respectively [1]. This activity is linked to a significant reduction of PI3K protein levels, a mechanism distinct from that of standard PI3K inhibitors like BKM120 (IC50 = 9.75 µM in the same cell line) which operate through direct kinase inhibition rather than protein level modulation [2].

Non-Small Cell Lung Cancer PI3K Inhibition Antiproliferative Agents

Antiviral Prodrug Pharmacokinetics: Cyclic vs. Acyclic Warhead

The cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2, formed by the intramolecular cyclization of the acyclic β-amidomethyl vinyl sulfone 1, demonstrated significantly improved plasma exposure in mice. While acyclic 1 exhibited high in vivo clearance with plasma levels falling below the limit of detection shortly after a 10 mg/kg i.v. dose, the cyclic counterpart 2 showed sustained plasma concentrations [1].

Alphavirus Cysteine Protease Inhibitor Prodrug Pharmacokinetics

Synthetic Accessibility and Scaffold Multifunctionality

The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core can be synthesized and derivatized under both conventional heating and microwave-assisted conditions, enabling rapid analogue generation [1]. This contrasts with other fused pyrazolones that may require harsher conditions or less efficient synthetic routes. Its application across three distinct therapeutic areas—CNS, oncology, and antiviral—far exceeds the single-indication focus of many comparator scaffolds [2].

Medicinal Chemistry Scaffold Hopping Parallel Synthesis

Structural Verification by X-ray Crystallography

Representative single-crystal X-ray diffraction structures of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been solved and deposited, confirming the planarity and bond geometry of the fused ring system [1]. For many competing scaffolds, no such rigorous structural validation is publicly available, which can hinder structure-based drug design (SBDD) efforts.

X-ray Diffraction Scaffold Characterization Structural Biology

6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one: High-Value Application Scenarios for Scientific Procurement


CNS Drug Discovery: mGluR2 Negative Allosteric Modulator Lead Optimization

The scaffold is the core of a series of potent, selective, and orally bioavailable mGluR2 NAMs with demonstrated in vivo activity in a rodent cognition model at 0.32 mg/kg [1]. Procurement of the core scaffold enables structure-activity relationship (SAR) studies to further optimize potency, selectivity over mGluR3, and CNS penetration, building on the established 100-fold potency improvement achieved during the hit-to-lead phase [1].

Oncology Drug Discovery: PI3K-Downregulating Agents for NSCLC

Derivatives of this scaffold reduce PI3K protein levels and exhibit potent cytotoxicity against A549 lung adenocarcinoma cells with IC50 values as low as 7.01 µM [2]. This mechanism is distinct from ATP-competitive PI3K inhibitors and may address resistance mechanisms. The core scaffold can be used as a starting point for developing novel PI3K pathway modulators.

Antiviral Prodrug Design: Alphavirus Cysteine Protease Inhibitor Optimization

The cyclic scaffold serves as a stable prodrug form for acyclic vinyl sulfone warheads, overcoming the pharmacokinetic limitations of the parent compound by providing sustained plasma exposure [3]. The pure core is required to synthesize and evaluate a new generation of oral alphavirus protease inhibitors.

Chemical Biology and Tool Compound Synthesis

The scaffold's multifunctionality across CNS, oncology, and antiviral applications, combined with verified X-ray crystal structures and efficient microwave-assisted synthesis, makes it an ideal core for generating chemical biology tool compounds. Researchers can purchase the scaffold to rapidly create focused libraries for target identification and mechanism-of-action studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.